

# Spectroscopic and Biosynthetic Profile of (-)-Cyclopenin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Cyclopenin

Cat. No.: B1669418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and biosynthetic pathway of **(-)-cyclopenin**, a benzodiazepine alkaloid produced by fungi of the *Penicillium* genus, notably *Penicillium cyclopium*. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **(-)-cyclopenin** is sparsely available in consolidated public databases. The following tables summarize the available mass spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the known chemical structure.

## Table 1: Mass Spectrometry (MS) Data for (-)-Cyclopenin

Parameter	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	--INVALID-LINK--
Molecular Weight	294.30 g/mol	--INVALID-LINK--
LC-MS-MS (Negative Ion Mode)		
Precursor m/z	293.0932 ([M-H] <sup>-</sup> )	--INVALID-LINK--
Fragmentation (m/z)	250.0874, 236.0719, 222.0925, 159.0565	--INVALID-LINK--
MS-MS (Positive Ion Mode)		
Precursor m/z	295.1077 ([M+H] <sup>+</sup> )	--INVALID-LINK--
Fragmentation (m/z)	264, 236, 177	--INVALID-LINK--

## Table 2: Nuclear Magnetic Resonance (NMR) Data for (-)-Cycloopenin

Note: Specific experimental data for <sup>1</sup>H and <sup>13</sup>C NMR were not available in the searched literature. The following are predicted chemical shift ranges based on the structure.

### <sup>1</sup>H NMR (Proton NMR)

Predicted Proton Environment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic Protons (Benzene Ring)	7.0 - 8.0	Multiplets
Aromatic Protons (Benzodiazepine Ring)	6.5 - 7.5	Multiplets
Methine Proton (Oxirane Ring)	~4.0 - 4.5	Singlet or Doublet
N-Methyl Protons	~3.0 - 3.5	Singlet

### <sup>13</sup>C NMR (Carbon-13 NMR)

Predicted Carbon Environment	Expected Chemical Shift ( $\delta$ , ppm)
Carbonyl Carbons (Amide)	160 - 175
Aromatic Carbons	110 - 150
Spiro Carbon	70 - 85
Oxirane Carbons	50 - 65
N-Methyl Carbon	30 - 40

### Table 3: Infrared (IR) Spectroscopy Data for (-)-Cyclopenin

Note: Specific experimental IR data was not available. The table lists expected absorption bands for the key functional groups.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H Stretch (Amide)	3200 - 3400
C=O Stretch (Amide)	1650 - 1700
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1200 - 1350
C-O Stretch (Oxirane)	800 - 950, 1250

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of natural products like (-)-cyclopenin.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **(-)-cyclopenin** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structure elucidation.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of purified **(-)-cyclopenin** is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
- Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
- Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like **(-)-cyclopenin**, and can be run in both positive and negative ion modes.
- Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.

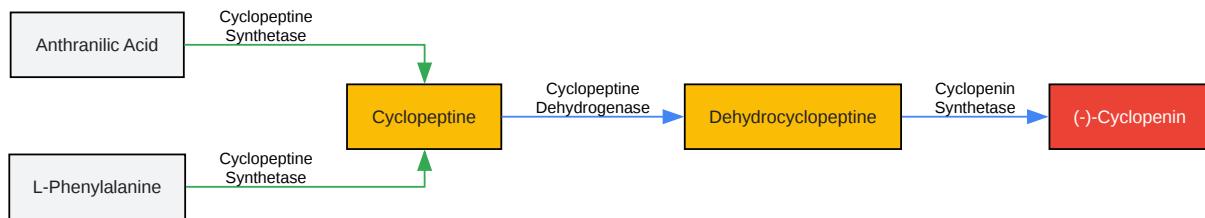
## Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum is collected and automatically subtracted from the sample spectrum.

## Biosynthesis of (-)-Cycloopenin

(-)-Cycloopenin is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in *Penicillium cyclopium* involves a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the condensation of anthranilic acid and L-phenylalanine.

## Biosynthetic Pathway of (-)-Cycloopenin

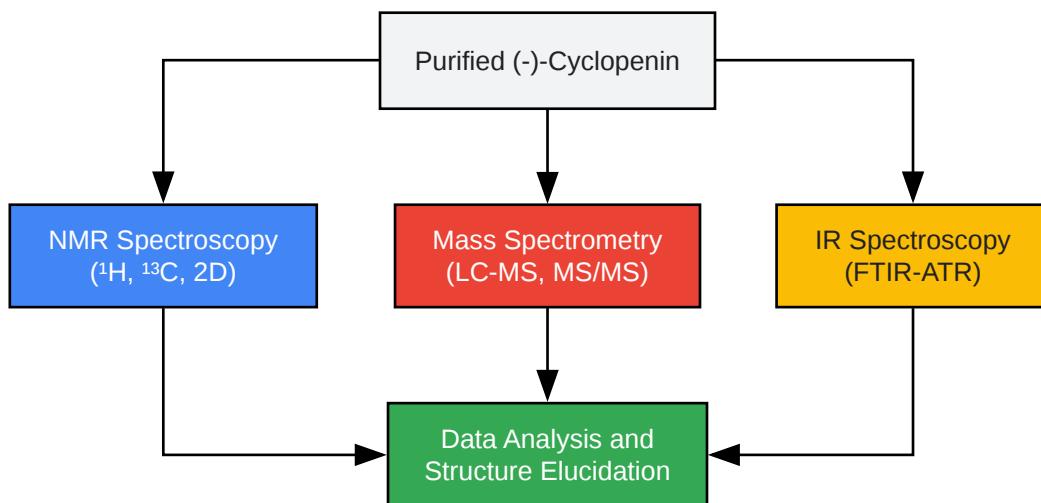


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **(-)-cycloopenin** from its precursors.

The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase.<sup>[1]</sup> Cyclopeptine then undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to form **(-)-cycloopenin**. The methyl group on the nitrogen atom is derived from S-adenosyl methionine (SAM).<sup>[2]</sup>

## Experimental Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **(-)-cycloopenin**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EC 6.3.2.40 [iubmb.qmul.ac.uk]
- 2. On the biosynthesis of cycloopenin and cycloopenol, benzodiazepine alkaloids from *Penicillium cyclopium* Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of (-)-Cycloopenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669418#cycloopenin-spectroscopic-data-nmr-ir-ms]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)